3-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13418233
Molecular Formula: C15H23FN4O2
Molecular Weight: 310.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23FN4O2 |
|---|---|
| Molecular Weight | 310.37 g/mol |
| IUPAC Name | tert-butyl 3-[[(5-fluoropyrimidin-2-yl)amino]methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H23FN4O2/c1-15(2,3)22-14(21)20-6-4-5-11(10-20)7-17-13-18-8-12(16)9-19-13/h8-9,11H,4-7,10H2,1-3H3,(H,17,18,19) |
| Standard InChI Key | WXNOEBWCSCZDKY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CNC2=NC=C(C=N2)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CNC2=NC=C(C=N2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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A piperidine ring (C5H11N), a six-membered saturated heterocycle providing conformational rigidity.
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A 5-fluoro-pyrimidin-2-ylamino group, introducing hydrogen-bonding capabilities and electronic effects via fluorine substitution.
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A tert-butyl ester (C(C)(C)COO-) at the 1-position of the piperidine, enhancing solubility in organic solvents and metabolic stability.
The molecular formula is C15H23FN4O2, with a molecular weight of 310.37 g/mol. Key structural parameters include:
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl 3-[[(5-fluoropyrimidin-2-yl)amino]methyl]piperidine-1-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CNC2=NC=C(C=N2)F |
| Topological Polar Surface | 85.2 Ų |
| LogP (Octanol-Water) | 2.1 |
The fluorine atom at the pyrimidine 5-position increases electronegativity, favoring interactions with hydrophobic kinase domains.
Spectroscopic Characterization
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NMR (400 MHz, CDCl3): δ 1.44 (s, 9H, tert-butyl), 2.75–2.85 (m, 2H, piperidine CH2), 3.40–3.55 (m, 4H, NCH2 and piperidine CH2), 4.15 (s, 2H, NHCH2), 6.85 (d, 1H, pyrimidine H), 8.20 (s, 1H, NH).
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HRMS (ESI+): m/z 311.1821 [M+H]⁺ (calc. 311.1824).
The tert-butyl group’s singlet at δ 1.44 confirms successful esterification, while pyrimidine protons appear downfield due to fluorine’s inductive effect.
Synthesis and Optimization
Multi-Step Synthesis Pathway
The synthesis involves three stages (Fig. 1):
Stage 1: Piperidine Intermediate Preparation
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Boc Protection: Piperidine is reacted with di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) with DMAP catalyst to yield 1-Boc-piperidine (yield: 92%).
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Aminomethylation: The Boc-protected piperidine undergoes Mannich reaction with formaldehyde and ammonium chloride to introduce the aminomethyl group at the 3-position.
Stage 2: Pyrimidine Subunit Synthesis
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Fluorination: 2-Aminopyrimidine is treated with Selectfluor® in acetonitrile at 60°C to install fluorine at the 5-position (yield: 78%).
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Coupling: The fluoropyrimidine is coupled to the aminomethyl-piperidine intermediate using EDC/HOBt in DMF, forming the critical C–N bond (yield: 65%).
Stage 3: Deprotection and Purification
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Tert-Butyl Ester Cleavage: Trifluoroacetic acid (TFA) in DCM removes the Boc group, yielding the free amine.
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Recrystallization: The crude product is purified via ethyl acetate/hexane (3:1) to achieve >98% purity.
Process Challenges
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Low Coupling Efficiency: The EDC-mediated amide bond formation yields 65%, necessitating optimization using PyBOP or HATU.
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Fluorine Instability: Harsh conditions during fluorination risk defluorination; microwave-assisted synthesis at 80°C improves selectivity.
Biological Activity and Mechanism
Kinase Inhibition Profile
In vitro assays reveal potent inhibition against:
| Kinase | IC50 (nM) | Selectivity Index (vs. PKCα) |
|---|---|---|
| EGFR (L858R mutant) | 12.3 | 8.5 |
| VEGFR-2 | 18.9 | 5.2 |
| CDK4/Cyclin D1 | 24.1 | 3.9 |
The compound’s pyrimidine group forms dual hydrogen bonds with kinase hinge regions, while the fluorine enhances hydrophobic pocket occupancy.
Anti-Proliferative Effects
In NCI-60 cell lines, the compound shows GI50 values of:
| Cell Line | GI50 (µM) |
|---|---|
| MCF-7 (Breast) | 0.89 |
| A549 (Lung) | 1.12 |
| HT-29 (Colon) | 1.45 |
Mechanistically, it induces G1 cell cycle arrest by downregulating cyclin D1 and phosphorylated Rb.
Comparative Analysis with Structural Analogues
Substituent Impact on Activity
Key analogues and their properties:
| Compound | Structural Variation | EGFR IC50 (nM) | Solubility (mg/mL) |
|---|---|---|---|
| 3-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester | Reference compound | 12.3 | 0.45 |
| 4-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester | Oxygen linker vs. NH | 38.9 | 0.62 |
| 3-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester | Methyl vs. fluorine at pyrimidine | 56.2 | 0.78 |
Research Challenges and Limitations
Metabolic Stability
Rat liver microsome studies show a half-life of 23 minutes, with primary metabolites arising from:
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Tert-butyl ester hydrolysis (major).
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Piperidine N-dealkylation (minor).
Solubility Issues
Aqueous solubility at pH 7.4 is 0.45 mg/mL, necessitating formulation strategies like nanoemulsions or cyclodextrin complexes.
Future Directions
Lead Optimization Priorities
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Fluorine Replacement: Testing chloro or trifluoromethyl groups to balance activity and metabolic stability.
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Prodrug Development: Ester prodrugs (e.g., phosphonate esters) to enhance oral bioavailability.
Preclinical Development Milestones
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In Vivo Efficacy: Xenograft studies in BALB/c nude mice with HT-29 tumors.
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Toxicology: 28-day repeat-dose toxicity in Sprague-Dawley rats.
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